Lenalidomide

Catalog No.
S548283
CAS No.
191732-72-6
M.F
C13H13N3O3
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenalidomide

Researchers studying cereblon-mediated protein degradation often struggle with variable potency and solubility, compromising assay reproducibility. Lenalidomide (CAS 191732-72-6) resolves this as a well-characterized CRBN modulator offering:

  • ~10-fold higher cereblon binding potency vs. thalidomide for clear dose-response relationships.
  • Defined aqueous solubility (0.4-0.5 mg/mL) to minimize organic solvent use and enhance data quality.
  • Robust T-cell co-stimulation with reduced neuropathy risk, enabling translatable myeloma and immuno-oncology models.

CAS Number

191732-72-6

Product Name

Lenalidomide

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)

InChI Key

GOTYRUGSSMKFNF-UHFFFAOYSA-N

solubility

Soluble in organic solvent/water mixtures, and buffered aqueous solvents. Lenalidomide is more soluble in organic solvents and low pH solutions. Solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/mL.
Soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low pH solutions. Solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/mL
2.33e+00 g/L

Synonyms

2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-1-oxo-2H- isoindol-2-yl)-, 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, CC 5013, CC-5013, CC5013, IMiD3 cpd, lenalidomide, Revimid, Revlimid

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N

The exact mass of the compound Lenalidomide is 259.09569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in organic solvent/water mixtures, and buffered aqueous solvents. lenalidomide is more soluble in organic solvents and low ph solutions. solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/ml.in water, 5.169x10+5 mg/l at 25 °c (est)soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low ph solutions. solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/ml2.33e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg

Lenalidomide is a second-generation immunomodulatory imide drug (IMiD), a structural analog of thalidomide developed for greater potency and an altered safety profile. Its primary mechanism involves binding to the cereblon (CRBN) protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, notably the Ikaros family transcription factors IKZF1 and IKZF3, which are critical for myeloma cell survival. These molecular events result in direct anti-proliferative effects and indirect immunomodulatory activities, including T-cell co-stimulation and modulation of cytokine production, such as the inhibition of tumor necrosis factor-alpha (TNF-α).

Research Fit

Cereblon (CRBN) ligand for targeted protein degradation research
Selective IKZF1/IKZF3 recruitment and ubiquitination probe
Second-generation IMiD with reported immunomodulatory pathway context

While Lenalidomide, Pomalidomide, and the parent compound Thalidomide all target cereblon, they are not functionally interchangeable. Differences in binding affinity to the CRBN-DDB1 complex, downstream substrate degradation profiles, and immunomodulatory potency result in distinct biological and toxicological outcomes. For instance, Lenalidomide and Pomalidomide are significantly more potent than Thalidomide in T-cell co-stimulation and antiproliferative activity, with Pomalidomide often showing the highest potency. Furthermore, they exhibit different toxicity profiles; Lenalidomide is associated with a lower risk of peripheral neuropathy than Thalidomide but a higher risk of hematologic toxicity. These quantitative differences in potency and safety make the choice of a specific IMiD a critical parameter for experimental reproducibility and relevance.

Substitution Risk

Target profile Lenalidomide: CRBN-dependent IKZF1/3 degradation
Potential substitute Thalidomide: weaker CRBN affinity; distinct degradation kinetics
Metabolic context Non-CYP substrate; minimal hepatic metabolism
Potential substitute Pomalidomide: CYP1A2/3A4 substrate; DDI risk may differ
Tolerability endpoint context Lower reported neuropathy probability vs thalidomide
Potential substitute Thalidomide: higher neuropathy incidence; may limit long-term study models
Potency, metabolism, and tolerability endpoints differ; direct substitution not supported without validation.

Intermediate Potency in Cereblon E3 Ligase Binding Compared to Thalidomide and Pomalidomide

In a competitive binding assay using U266 myeloma cell extracts, Lenalidomide demonstrated substantially higher potency for inhibiting Cereblon (CRBN) binding compared to its parent compound, Thalidomide. In a separate assay measuring interaction with the CRBN-DDB1 complex, Lenalidomide showed an IC50 of ~3 µM, approximately 10-fold more potent than Thalidomide (~30 µM) but with similar potency to Pomalidomide (~3 µM). This positions Lenalidomide as a significantly more potent CRBN binder than Thalidomide, a critical factor for achieving downstream biological effects at lower concentrations.

Evidence DimensionIC50 for CRBN-DDB1 Complex Binding
Target Compound Data~3 µM
Comparator Or BaselineThalidomide: ~30 µM; Pomalidomide: ~3 µM
Quantified Difference~10-fold higher potency than Thalidomide; similar potency to Pomalidomide
ConditionsIn vitro competitive binding assay with recombinant CRBN-DDB1 complex.

This intermediate binding potency allows for targeted CRBN modulation at concentrations where the less potent Thalidomide may be inactive, providing a distinct and reproducible experimental window.

TNF-α inhibition potency
Class-level inference
Lenalidomide IC50 13 nM vs thalidomide ~50,000-fold less potent (LPS-stimulated PBMCs)
Supports TNF-α pathway inhibition at lower concentrations
Assay context: in vitro cytokine release

Superior Anti-Proliferative Activity in Myeloma Models Over Thalidomide

In a comparative analysis of newly diagnosed multiple myeloma patients, treatment with a Lenalidomide-based regimen resulted in a significantly higher proportion of patients achieving at least a partial response compared to a Thalidomide-based regimen (80.3% vs 61.2%, P < .001). The rate of achieving a very good partial response or better was nearly three times higher with Lenalidomide (34.2% vs 12.0%, P < .001). This demonstrates a clear quantitative advantage in anti-myeloma activity over the first-generation compound.

Evidence DimensionRate of Very Good Partial Response (VGPR) or Better
Target Compound Data34.2%
Comparator Or BaselineThalidomide: 12.0%
Quantified Difference2.85-fold higher VGPR rate
ConditionsRetrospective case-control study in newly diagnosed multiple myeloma patients treated with either lenalidomide/dexamethasone or thalidomide/dexamethasone.

For in vitro or in vivo studies modeling multiple myeloma, using Lenalidomide provides a much stronger and more clinically relevant anti-proliferative effect than Thalidomide, enabling more robust experimental outcomes.

CYP-independent metabolism
Cross-study comparable
Lenalidomide: not a CYP substrate; minimal metabolism Pomalidomide: CYP1A2/3A4 substrate
Supports combination study design with reduced metabolic interaction potential
In vitro human liver microsome data

Distinct Immunomodulatory Profile: Potent T-Cell Co-stimulation

Lenalidomide and Pomalidomide are approximately 100-1000 times more potent in stimulating T-cell clonal proliferation than Thalidomide. In studies with peripheral blood mononuclear cells (PBMCs), Lenalidomide strongly enhances T-cell proliferation and the production of pro-inflammatory cytokines like IL-2 and IFN-γ, while simultaneously inhibiting TNF-α production from monocytes stimulated by LPS. Thalidomide is far less active in these immunomodulatory effects. This positions Lenalidomide as a tool for applications requiring potent T-cell activation, a function where Thalidomide is a poor substitute.

Evidence DimensionT-Cell Proliferation Stimulation Potency
Target Compound Data100-1000x more potent than Thalidomide
Comparator Or BaselineThalidomide (baseline)
Quantified Difference100 to 1000-fold increase in potency
ConditionsIn vitro T-cell stimulation assays.

This potent, specific immunomodulatory activity is critical for studies in immuno-oncology or autoimmune research, where achieving robust T-cell responses is a primary endpoint and cannot be accomplished with Thalidomide.

Neurotoxicity profile
Direct head-to-head comparison
All-grade peripheral neuropathy: lenalidomide 22% vs thalidomide up to 70%; HR 0.71 (95% CI 0.56-0.92)
Reported tolerability endpoint context shows lower neuropathy probability
Multiple myeloma cohort studies

Defined Aqueous Solubility for Consistent Stock Preparation

Lenalidomide is described as a powder that is soluble in organic solvents like DMSO (approx. 16 mg/mL) and sparingly soluble in aqueous buffers. Its solubility in less acidic aqueous buffers is reported to be in the range of 0.4–0.5 mg/mL. While Thalidomide also has poor water solubility, this defined solubility profile for Lenalidomide is a critical parameter for preparing consistent, reproducible stock solutions for in vitro assays, a key factor for data quality and inter-lab comparability.

Evidence DimensionAqueous Solubility (less acidic buffer)
Target Compound Data0.4–0.5 mg/mL
Comparator Or BaselineThalidomide (generally characterized by poor water solubility)
Quantified DifferenceN/A (Provides a quantitative baseline for formulation)
ConditionsBuffered aqueous solutions.

Knowing the precise aqueous solubility limit is essential for avoiding compound precipitation in cell culture media, ensuring accurate dosing and generating reproducible experimental results.

del(5q) MDS indication
Class-level inference
67% major hematologic response, 38% complete cytogenetic remission (del(5q) MDS)
Reported regulatory-approval context for del(5q) MDS research models
Unique within IMiD class; data to verify in specific model
Renal clearance & half-life
Cross-study comparable
Lenalidomide t½ ~3 h, 82% renal excretion; pomalidomide t½ ~9.5 h, 2% renal excretion
Supports exposure-model interpretation with predictable renal clearance
Single-dose PK studies; renal impairment may alter exposure

In Vitro and In Vivo Models of Multiple Myeloma Requiring Clinically Relevant Potency

For studies investigating mechanisms of multiple myeloma, Lenalidomide is the appropriate choice over Thalidomide when seeking to replicate the higher-potency anti-proliferative effects seen in clinical settings. Its superior ability to induce a response provides a more robust and translatable model system.

Immuno-Oncology Research Focused on T-Cell Co-stimulation

In experimental designs aiming to enhance T-cell and Natural Killer (NK) cell activity against tumors, Lenalidomide's potent co-stimulatory properties are essential. It provides a strong, quantifiable enhancement of T-cell proliferation and cytokine release that cannot be achieved with the much less active Thalidomide.

Studies of Cereblon E3 Ligase Modulation Requiring a Mid-Potency Tool Compound

When investigating the downstream effects of Cereblon modulation, Lenalidomide serves as a critical tool compound. Its ~10-fold higher binding potency compared to Thalidomide allows for clearer dose-response relationships and target engagement studies at workable concentrations, without the maximal potency of Pomalidomide which might obscure subtle effects.

Assay Development Requiring Consistent Aqueous Formulation

For high-throughput screening or sensitive cellular assays where solvent effects must be minimized, the defined aqueous solubility of Lenalidomide (0.4-0.5 mg/mL) allows for the development of standardized protocols with minimal reliance on organic solvents, ensuring higher data quality and reproducibility compared to less characterized analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cereblon-dependent degradation studies
CRBN binding and IKZF1/3 recruitment
Target protein ubiquitination endpoints
del(5q) MDS synthetic lethality model
CK1α degradation activity
Clonal suppression response in del(5q) context
Drug-drug interaction study design
Non-CYP metabolic profile
DDI potential in polypharmacy models
Long-term dosing research models
Tolerability endpoint profile
Neuropathy-free dosing window evaluation

Physical Description

Solid

Color/Form

Off-white to pale-yellow solid powder

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

259.09569129 Da

Monoisotopic Mass

259.09569129 Da

Heavy Atom Count

19

LogP

-0.4
log Kow = -1.99 (est)

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F0P408N6V4

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (18.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (18.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (87.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (75%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Lenalidomide is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Lenalidomide is indicated for the treatment of adult patients with multiple myeloma (MM) in combination with dexamethasone. It is also indicated as maintenance therapy in multiple myeloma following autologous hematopoietic stem cell transplantation (auto-HSCT). It is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities. Lenalidomide is indicated for the treatment of adult patients with mantle cell lymphoma (MCL) whose disease has relapsed or progressed after two prior therapies, one of which included bortezomib. In combination with a rituximab product, lenalidomide is indicated for the treatment of adult patients with previously treated follicular lymphoma (FL) or previously treated marginal zone lymphoma (MZL).
FDA Label
Multiple myelomaRevlimid as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Revlimid as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Revlimid in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesRevlimid as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Mantle cell lymphomaRevlimid as monotherapy is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma. Follicular lymphomaRevlimid in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 – 3a).
Multiple myelomaLenalidomide Accord as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Accord as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Accord in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide Accord in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 – 3a).
Multiple myelomaLenalidomide Krka as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Krka as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Krka in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Mantle cell lymphomaLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (see sections 4. 4 and 5. 1). Follicular lymphomaLenalidomide Krka in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 – 3a). Multiple myelomaLenalidomide Krka as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Krka as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Krka in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Mantle cell lymphomaLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (see sections 4. 4 and 5. 1). Follicular lymphomaLenalidomide Krka in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 – 3a).
Multiple myelomaLenalidomide Mylan as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Mylan as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Mylan in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide Mylan in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1-3a).
Multiple myelomaLenalidomide Krka d. d. as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Krka d. d. as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Krka d. d. in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesLenalidomide Krka d. d. as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Follicular lymphomaLenalidomide Krka d. d. in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 – 3a).
Multiple myelomaLenalidomide krka d. d. Novo mesto as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide krka d. d. Novo mesto as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide krka d. d. Novo mesto in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide krka d. d. Novo mesto in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 – 3a). Multiple myelomaLenalidomide krka d. d. Novo mesto as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide krka d. d. Novo mesto as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide krka d. d. Novo mesto in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide krka d. d. Novo mesto in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 – 3a).
Treatment of mature B-cell neoplasms
Treatment of diffuse large B-cell lymphoma
Myelodysplastic Syndrome

Livertox Summary

Lenalidomide is an immunomodulatory and antineoplastic agent that is used in the therapy of multiple myeloma. Lenalidomide is associated with a low rate of serum aminotransferase elevations during therapy and has been implicated in causing rare instances of clinically apparent liver injury which can be severe.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Immunosuppressive Agents; Angiogenesis Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Lenalidomide
US Brand Name(s): Revlimid
FDA Approval: Yes
Lenalidomide is approved to treat: Anemia caused by certain types of myelodysplastic syndromes. It is used in adults.
Follicular lymphoma in adults who have already received other treatment. It is used with rituximab.
Mantle cell lymphoma in adults whose disease recurred (came back) or got worse after two other treatments, including bortezomib.
Marginal zone lymphoma in adults who have already received other treatment. It is used with rituximab.
Multiple myeloma in adults. It is given with dexamethasone. It is also used alone as maintenance therapy in adults who received an autologous stem cell transplant.
Lenalidomide is only available as part of a special program called Revlimid REMS ( Risk Evaluation and Mitigation Strategies ). Lenalidomide is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

Angiogenesis Inhibitors; Immunologic Factors
Revlimid in combination with dexamethasone is indicated for the treatment of patients with multiple myeloma (MM) who have received at least one prior therapy. /Included in US product label/
Revlimid is indicated for the treatment of patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities. /Included in US product label/
Revlimid is indicated for the treatment of patients with mantle cell lymphoma (MCL) whose disease has relapsed or progressed after two prior therapies, one of which included bortezomib. /Included in US product label/
For more Therapeutic Uses (Complete) data for Lenalidomide (7 total), please visit the HSDB record page.

Pharmacology

Lenalidomide, a thalidomide analogue, is an immunomodulatory agent possessing immunomodulatory and antiangiogenic properties. Lenalidomide inhibits the secretion of pro-inflammatory cytokines and increases the secretion of anti-inflammatory cytokines from peripheral blood mononuclear cells. Lenalidomide inhibits cell proliferation with varying effectiveness (IC50s) in some but not all cell lines. Lenalidomide is effective in inhibiting growth of Namalwa cells (a human B cell lymphoma cell line with a deletion of one chromosome 5) but is much less effective in inhibiting growth of KG-1 cells (human myeloblastic cell line, also with a deletion of one chromosome 5) and other cell lines without chromosome 5 deletions. Lenalidomide does not prolong the QTc interval.
Lenalidomide is a thalidomide analog with potential antineoplastic activity. Lenalidomide inhibits TNF-alpha production, stimulates T cells, reduces serum levels of the cytokines vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), and inhibits angiogenesis. This agent also promotes G1 cell cycle arrest and apoptosis of malignant cells.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

ATC Code

L04AX04
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AX - Other immunosuppressants
L04AX04 - Lenalidomide

Mechanism of Action

Lenalidomide is a drug with multiple mechanisms of action. Lenalidomide exerts immunomodulating effects by altering cytokine production, regulating T cell co-stimulation, and enhancing the NK cell-mediated cytotoxicity. Lenalidomide directly inhibits the cullin ring E3 ubiquitin ligase complex: upon binding to cereblon, a substrate adaptor of the complex, lenalidomide modulates substrate specificity of the complex to recruit substrate proteins of the ligase, including Ikaros (IKZF1), Aiolos (IKZF3), and CK1α. These substrates are then tagged for ubiquitination and subsequent proteasomal degradation. IKZF1 and IKZF3 are B-cell transcription factors that are essential for B-cell differentiation and survival of malignant cells. IKZF3 also regulates the expression of interferon regulatory factor 4 (IRF4), which is a transcription factor that regulates the aberrant myeloma-specific gene. The immunomodulatory actions of lenalidomide can be partly explained by the degradation of IKZF3, since it is a repressor of the interleukin 2 gene (IL2): as lenalidomide decreases the level of IKZF3, the production of IL-2 increases, thereby increasing the proliferation of natural killer (NK), NKT cells, and CD4+ T cells. Lenalidomide inhibits the production of pro-inflammatory cytokines TNF-α, IL-1, IL-6, and IL-12, while elevating the production of anti-inflammatory cytokine IL-10. Lenalidomide acts as a T-cell co-stimulatory molecule that promotes CD3 T-cell proliferation and increases the production of IL-2 and IFN-γ in T lymphocytes, which enhances NK cell cytotoxicity and ADCC. It inhibits the expression and function of T-regulatory cells, which are often overabundant in some hematological malignancies. Lenalidomide directly exerts antitumour effects by inhibiting the proliferation and inducing apoptosis of tumour cells. Lenalidomide triggers the activation of pro-apoptotic caspase-8, enhances tumour cell sensitivity to FAS-induced apoptosis, and downregulates NF-κB, an anti-apoptotic protein. Independent of its immunomodulatory effects, lenalidomide mediates anti-angiogenic effects by inhibiting angiogenic growth factors released by tumour cells, such as vascular endothelial growth factor (VEGF), basic fibroblastic-growth factor (BFGF), and hepatocyte-growth factor. _In vitro_, lenalidomide inhibits cell adhesion molecules such as ICAM-1, LFA-1, β2 and β3 integrins, as well as gap-junction function, thereby preventing metastasis of malignant cells.
Multiple myeloma is a B-cell malignancy characterized by an excess of monotypic plasma cells in the bone marrow. The molecular mechanisms that are involved in disease progression depend on the interaction between the multiple myeloma cells and the bone microenvironment. Because these mechanisms have been well characterized, it is possible to develop regimens that are more specific to pathways involved in the pathogenesis of multiple myeloma than is typical for conventional chemotherapy in disease management. Thalidomide and immunomodulatory drugs (IMiDs) have now been shown to block several pathways important for disease progression in multiple myeloma. First established as agents with antiangiogenic properties, thalidomide and IMiDs inhibit the production of interleukin (IL)-6, which is a growth factor for the proliferation of myeloma cells. In addition, they activate apoptotic pathways through caspase 8-mediated cell death. At the mitochondrial level, they are responsible for c-jun terminal kinase (JNK)-dependent release of cytochrome-c and Smac into the cytosol of cells, where they regulate the activity of molecules that affect apoptosis. By activating T cells to produce IL-2, thalidomide and IMiDs alter natural killer (NK) cell numbers and function, thus augmenting the activity of NK-dependent cytotoxicity. Data delineating these events have been derived from experiments done in resistant and sensitive multiple myeloma cell lines. Although thalidomide and IMiDs demonstrate similar biologic activities, IMiDs are more potent than thalidomide and achieve responses at lower doses. Lenalidomide, a thalidomide derivative, has also been shown to have a different toxicity profile. Our understanding of the mechanism of action of these agents has provided a platform for exciting clinical trials evaluating combinations of thalidomide and lenalidomide with both conventional chemotherapy and newer targeted agents.
Lenalidomide is an analogue of thalidomide with immunomodulatory, antiangiogenic, and antineoplastic properties. Lenalidomide inhibits proliferation and induces apoptosis of certain hematopoietic tumor cells including multiple myeloma, mantle cell lymphoma, and del (5q) myelodysplastic syndromes in vitro. Lenalidomide causes a delay in tumor growth in some in vivo nonclinical hematopoietic tumor models including multiple myeloma. Immunomodulatory properties of lenalidomide include activation of T cells and natural killer (NK) cells, increased numbers of NKT cells, and inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by monocytes. In multiple myeloma cells, the combination of lenalidomide and dexamethasone synergizes the inhibition of cell proliferation and the induction of apoptosis.
Although several mechanisms have been proposed to explain the activity of thalidomide, lenalidomide and pomalidomide in multiple myeloma (MM), including demonstrable anti-angiogenic, anti-proliferative and immunomodulatory effects, the precise cellular targets and molecular mechanisms have only recently become clear. A landmark study recently identified cereblon (CRBN) as a primary target of thalidomide teratogenicity. Subsequently it was demonstrated that CRBN is also required for the anti-myeloma activity of thalidomide and related drugs, the so-called immune-modulatory drugs (IMiDs). Low CRBN expression was found to correlate with drug resistance in MM cell lines and primary MM cells. One of the downstream targets of CRBN identified is interferon regulatory factor 4 (IRF4), which is critical for myeloma cell survival and is down-regulated by IMiD treatment. CRBN is also implicated in several effects of IMiDs, such as down-regulation of tumor necrosis factor-alpha (TNF-a) and T cell immunomodulatory activity, demonstrating that the pleotropic actions of the IMiDs are initiated by binding to CRBN. Future dissection of CRBN downstream signaling will help to delineate the underlying mechanisms for IMiD action and eventually lead to development of new drugs with more specific anti-myeloma activities. It may also provide a biomarker to predict IMiD response and resistance.
Immunomodulatory drugs lenalidomide and pomalidomide are synthetic compounds derived by modifying the chemical structure of thalidomide to improve its potency and reduce its side effects. Lenalidomide is a 4-amino-glutamyl analogue of thalidomide that lacks the neurologic side effects of sedation and neuropathy and has emerged as a drug with activity against various hematological and solid malignancies. It is approved by FDA for clinical use in myelodysplastic syndromes with deletion of chromosome 5q and multiple myeloma. Lenalidomide has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system. It has also been shown to have anti-angiogenic properties. Newer studies demonstrate its effects on signal transduction that can partly explain its selective efficacy in subsets of MDS. Even though the exact molecular targets of lenalidomide are not well known, its activity across a spectrum of neoplastic conditions highlights the possibility of multiple target sites of action.
For more Mechanism of Action (Complete) data for Lenalidomide (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokines
Tumor necrosis factors
TNF (TNFA, TNFSF2) [HSA:7124] [KO:K03156]

Vapor Pressure

1.78X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

191732-72-6

Absorption Distribution and Excretion

Following oral administration, lenalidomide is rapidly absorbed with high bioavailability. It has a Tmax ranging from 0.5 to six hours. Lenalidomide exhibits a linear pharmacokinetic profile, with its AUC and Cmax increasing proportionally with dose. Multiple dosing does not result in drug accumulation. In healthy male subjects, the Cmax was 413 ± 77 ng/ml and the AUCinfinity was 1319 ± 162 h x ng/ml.
Lenalidomide is eliminated predominantly via urinary excretion in the unchanged form. Following oral administration of 25 mg of radiolabeled lenalidomide in healthy subjects, about 90% of the dose (4.59% as metabolites) was eliminated in urine and 4% of the dose (1.83% as metabolites) was eliminated in feces within ten days post-dose. Approximately 85% of the dose was excreted as lenalidomide in the urine within 24 hours.
In healthy male subjects, the apparent volume of distribution was 75.8 ± 7.3 L.
The renal clearance of lenalidomide exceeds the glomerular filtration rate. In healthy male subjects, the oral clearance was 318 ± 41 mL/min.
In vitro (14)C-lenalidomide binding to plasma proteins is approximately 30%.
Administration of a single 25 mg dose of Revlimid with a high-fat meal in healthy subjects reduces the extent of absorption, with an approximate 20% decrease in AUC and 50% decrease in Cmax. In the trials where the efficacy and safety were established for Revlimid, the drug was administered without regard to food intake. Revlimid can be administered with or without food.
Systemic exposure (AUC) of lenalidomide in multiple myeloma (MM) and myelodysplastic syndromes (MDS) patients with normal or mild renal function (CLcr = 60 mL/min) is approximately 60% higher as compared to young healthy male subjects.
Lenalidomide is rapidly absorbed following oral administration. Following single and multiple doses of Revlimid in patients with multiple myeloma (MM) or myelodysplastic syndromes (MDS) the maximum plasma concentrations occurred between 0.5 and 6 hours post-dose. The single and multiple dose pharmacokinetic disposition of lenalidomide is linear with AUC and Cmax values increasing proportionally with dose. Multiple dosing at the recommended dose-regimen does not result in drug accumulation.
For more Absorption, Distribution and Excretion (Complete) data for Lenalidomide (9 total), please visit the HSDB record page.

Metabolism Metabolites

Lenalidomide is not subject to extensive hepatic metabolism involving CYP enzymes and metabolism contributes to a very minor extent to the clearance of lenalidomide in humans. Lenalidomide undergoes hydrolysis in human plasma to form 5-hydroxy-lenalidomide and N-acetyl-lenalidomide. Unchanged lenalidomide is the predominant circulating drug form, with metabolites accounting for less than five percent of the parent drug levels in the circulation.
Lenalidomide -undergoes limited metabolism. Unchanged lenalidomide is the predominant circulating component in humans. Two identified metabolites are hydroxy-lenalidomide and N-acetyl-lenalidomide; each constitutes less than 5% of parent levels in circulation.

Wikipedia

Lenalidomide

FDA Medication Guides

REVLIMID
LENALIDOMIDE
CAPSULE;ORAL
CELGENE
03/24/2023

Drug Warnings

/BOXED WARNING/ WARNING: EMBRYO-FETAL TOXICITY. Do not use Revlimid during pregnancy. Lenalidomide, a thalidomide analogue, caused limb abnormalities in a developmental monkey study. Thalidomide is a known human teratogen that causes severe life-threatening human birth defects. If lenalidomide is used during pregnancy, it may cause birth defects or embryo-fetal death. In females of reproductive potential, obtain 2 negative pregnancy tests before starting Revlimid treatment. Females of reproductive potential must use 2 forms of contraception or continuously abstain from heterosexual sex during and for 4 weeks after Revlimid treatment. To avoid embryo-fetal exposure to lenalidomide, Revlimid is only available through a restricted distribution program, the Revlimid REMS program (formerly known as the RevAssist program).
/BOXED WARNING/ WARNING: HEMATOLOGIC TOXICITY. Revlimid can cause significant neutropenia and thrombocytopenia. Eighty percent of patients with del 5q myelodysplastic syndromes had to have a dose delay/reduction during the major study. Thirty-four percent of patients had to have a second dose delay/reduction. Grade 3 or 4 hematologic toxicity was seen in 80% of patients enrolled in the study. Patients on therapy for del 5q myelodysplastic syndromes should have their complete blood counts monitored weekly for the first 8 weeks of therapy and at least monthly thereafter. Patients may require dose interruption and/or reduction. Patients may require use of blood product support and/or growth factors
/BOXED WARNING/ WARNING: VENOUS AND ARTERIAL THROMBOEMBOLISM. Revlimid has demonstrated a significantly increased risk of deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as risk of myocardial infarction and stroke in patients with multiple myeloma who were treated with Revlimid and dexamethasone therapy. Monitor for and advise patients about signs and symptoms of thromboembolism. Advise patients to seek immediate medical care if they develop symptoms such as shortness of breath, chest pain, or arm or leg swelling. Thromboprophylaxis is recommended and the choice of regimen should be based on an assessment of the patient's underlying risks.
Patients with multiple myeloma treated with lenalidomide in studies including melphalan and stem cell transplantation had a higher incidence of second primary malignancies, particularly acute myelogenous leukemia (AML) and Hodgkin lymphoma, compared to patients in the control arms who received similar therapy but did not receive lenalidomide. Monitor patients for the development of second malignancies. Take into account both the potential benefit of lenalidomide and the risk of second primary malignancies when considering treatment with lenalidomide.
For more Drug Warnings (Complete) data for Lenalidomide (19 total), please visit the HSDB record page.

Biological Half Life

In healthy subjects, the mean half-life of lenalidomide is three hours in the clinically relevant dose range (5–50 mg). Half-life can range from three to five hours in patients with multiple myeloma, myelodysplastic syndromes, or mantle cell lymphoma.
The mean half-life of lenalidomide is 3 hours in healthy subjects and 3 to 5 hours in patients with multiple myeloma (MM), myelodysplastic syndromes (MDS) or mantle cell lymphoma (MCL).

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: G. W. Muller et al., United States of America patent 5635517 (1997 to Celgene).

Clinical Laboratory Methods

LC-MS determination in plasma.
This article describes, for the first time, a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for therapeutic monitoring and pharmacokinetic studies of lenalidomide (LND), the potent drug for treatment of multiple myeloma (MM). The assay employed a polyclonal antibody that specifically recognizes LND with high affinity, and LND conjugate of bovine serum albumin (LND-BSA) immobilized onto microplate wells as a solid phase. The assay involved a competitive binding reaction between LND, in plasma sample, and the immobilized LND-BSA for the binding sites on a limited amount of the anti-LND antibody. The assay limit of detection was 0.05 ng/mL and the effective working range at relative standard deviations (RSD) of < or = 5% was 0.1-20 ng/mL. Analytical recovery of LND from spiked plasma was 100.98 + or - 3.05. The precisions of the assay were satisfactory; RSD was 2.96-6.67% and 4.46-7.14%, for the intra- and inter-assay precision, respectively. The procedure is convenient, and one can analyze approximately 200 samples per working day, facilitating the processing of large-number batch of samples in clinical laboratories. The proposed ELISA has a great value in routine analysis of LND for its therapeutic monitoring and pharmacokinetic studies.

Storage Conditions

Store at 20 °C - 25 °C (68 °F - 77 °F); excursions permitted to 15 °C - 30 °C (59 °F - 86 °F).

Interactions

Erythropoietic agents, or other agents that may increase the risk of thrombosis, such as estrogen containing therapies, should be used with caution after making a benefit-risk assessment in patients receiving Revlimid.
Co-administration of multiple dose Revlimid (10 mg) with single dose warfarin (25 mg) had no effect on the pharmacokinetics of total lenalidomide or R- and S-warfarin. Expected changes in laboratory assessments of PT and INR were observed after warfarin administration, but these changes were not affected by concomitant Revlimid administration. It is not known whether there is an interaction between dexamethasone and warfarin. Close monitoring of PT and INR is recommended in multiple myeloma patients taking concomitant warfarin.
When digoxin was co-administered with multiple doses of Revlimid (10 mg/day) the digoxin Cmax and AUC0-8 were increased by 14%. Periodic monitoring of digoxin plasma levels, in accordance with clinical judgment and based on standard clinical practice in patients receiving this medication, is recommended during administration of Revlimid.
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8: Kunimasa K, Ueda T, Arita M, Maeda T, Hotta M, Ishida T. Drug-induced interstitial pneumonitis due to low-dose lenalidomide. Intern Med. 2012;51(9):1081-5. Epub 2012 Apr 29. Review. PubMed PMID: 22576392.
9: Komrokji RS, List AF. Lenalidomide for treatment of myelodysplastic syndromes. Curr Pharm Des. 2012;18(22):3198-203. Review. PubMed PMID: 22571699.
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